Phthalic anhydride-d4
Overview
Description
Phthalic anhydride is a versatile intermediate in organic chemistry, primarily used in the production of plasticizers, dyes, and pigments. The deuterated form, phthalic anhydride-d4, would have similar applications but with deuterium atoms replacing some of the hydrogen atoms, which can be useful in certain analytical and research applications.
Synthesis Analysis
The synthesis of phthalic anhydride derivatives can be achieved through various methods. For instance, 4-(p-carboxyphenoxy)phthalic anhydride is synthesized by a nucleophilic displacement reaction of N-methyl-4-nitrophthalimide with p-hydroxybenzoic acid, followed by hydrolysis and conversion to the corresponding anhydride acid chloride . Another derivative, 4,5-dichlorophthalic anhydride, is synthesized through the reactivity of the anhydride towards nucleophiles like thiosemicarbazide and different amines . Additionally, a new synthetic route for 4,4'-hexafluoroisopropylidene-2,2-bis-(phthalic acid anhydride) involves condensation, oxidation, and dehydration of hexafluoroacetone and o-xylene .
Molecular Structure Analysis
The molecular structure of phthalic anhydride and its derivatives has been extensively studied. For example, microwave measurements have been used to determine the structure of phthalic anhydride, revealing a planar configuration with precise rotational and centrifugal distortion constants . The structure of various phthalic anhydride derivatives is confirmed through spectroscopic analyses, including NMR, IR, and MS .
Chemical Reactions Analysis
Phthalic anhydride undergoes various chemical reactions, such as hydrolysis, which has been kinetically studied. The hydrolysis involves several bases that accelerate the reaction, and the kinetics of the hydrolysis of esters derived from phthalic anhydride have also been explored . The reactivity of phthalic anhydride with phosphorus pentasulfide has been investigated, showing a sequence of substitution, isomerization, and polymerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalic anhydride derivatives are characterized by their solubility, thermal stability, and glass transition temperatures. Poly(amideimide)s derived from phthalic anhydride derivatives are soluble in polar aprotic solvents and exhibit good thermal stability with high glass transition temperatures . The dendritic growth of phthalic anhydride crystals from solution and melt has been described, indicating the active directions of growth in these dendrites .
Scientific Research Applications
Electrochemical Oxidation in Wastewater Treatment Phthalic anhydride is a non-biodegradable toxic compound used in dye production. Research by Chellammal et al. (2016) explored its electrochemical oxidation for wastewater treatment. The study utilized an electrode of titanium substrate coated with mixed metal oxides, showing good electrocatalytic activity and chemical stability in treating effluents containing phthalic anhydride (Chellammal et al., 2016).
Industrial Production and Use Phthalic anhydride is crucial in large-scale organic synthesis, primarily used for PVC plasticizers, accounting for 60% of its global production. Its demand has risen with the growth of the polymer materials industry, as noted by Nikolov et al. (1991) (Nikolov et al., 1991).
Photo-Fenton Process for Mineralization The photochemical advanced oxidation process, or “photo-Fenton,” has been applied to phthalic anhydride, a common plasticizer. Trabelsi-Souissi et al. (2011) showed that this process effectively mineralizes phthalic anhydride in water, achieving high degrees of mineralization and reducing environmental impact (Trabelsi-Souissi et al., 2011).
Catalysis in Industrial Production Phthalic anhydride's production predominantly involves the gas-phase oxidation of o-xylene. Karpov et al. (2010) discussed advanced reaction engineering to enhance yields in this process, emphasizing the economic and environmental benefits of improved catalysts (Karpov et al., 2010).
Renewable Production from Agricultural Residues Research by Giarola et al. (2016) proposed a process for producing phthalic anhydride from corn stover. This approach aims to make the production process more sustainable and cost-effective while reducing climate change impacts (Giarola et al., 2016).
Organic Synthesis and Chemical Reactions Phthalic anhydride has been utilized in various organic synthesis processes, such as the synthesis of novel symmetrical and unsymmetrical o-phthalic acid diamides, as explored by Kumar et al. (2014) (Kumar et al., 2014).
Synthesis of Polyimides Zhu et al. (2003) developed a method to synthesize 4,4′-hexafluoroisopropylidene-2,2-bis-(phthalic acid anhydride), which was used to create polyimides with excellent thermal stability, highlighting its potential in material science (Zhu et al., 2003).
Kinetics in Chemical Processes The kinetics of phthalic anhydride hydrolysis has been studied to understand its behavior in different chemical reactions, as detailed by Andrés et al. (2001) (Andrés et al., 2001).
Reactor Optimization in Industrial Synthesis Papageorgiou and Froment (1996) demonstrated methods to increase phthalic anhydride selectivity in industrial synthesis, focusing on optimizing reactor conditions to improve efficiency (Papageorgiou & Froment, 1996).
Anti-Cancer Research Research on benzothiazole containing phthalimide, derived from phthalic anhydride, showed potential in cancer treatment, as explored by Kok et al. (2008) (Kok et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRFSURHDFAFJT-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)OC2=O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583761 | |
Record name | (~2~H_4_)-2-Benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalic anhydride-d4 | |
CAS RN |
75935-32-9 | |
Record name | (~2~H_4_)-2-Benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75935-32-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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